molecular formula C13H11F2N3O3S B2747677 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate CAS No. 877642-91-6

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate

Cat. No.: B2747677
CAS No.: 877642-91-6
M. Wt: 327.31
InChI Key: WGDXVQKWOJTKFE-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a difluorobenzoate moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzoic acid with a suitable triazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield different triazine derivatives.

    Substitution: The difluorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the difluorobenzoate moiety.

Scientific Research Applications

Chemistry

In chemistry, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The triazine ring and difluorobenzoate moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by participating in redox reactions and forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate stands out due to its unique combination of a triazine ring, difluorobenzoate moiety, and methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXVQKWOJTKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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